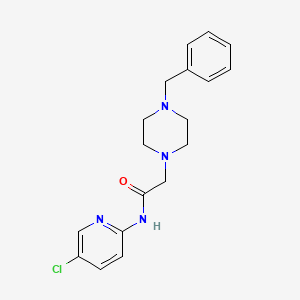
(3-fluorophenyl)(3-phenoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-fluorophenyl)(3-phenoxybenzyl)amine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a member of the phenylamine family and is used in the synthesis of different chemicals.
Mecanismo De Acción
The mechanism of action of (3-fluorophenyl)(3-phenoxybenzyl)amine involves the inhibition of PKC. The compound binds to the active site of PKC, preventing its activation and downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-fluorophenyl)(3-phenoxybenzyl)amine have been extensively studied. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins. In addition, (3-fluorophenyl)(3-phenoxybenzyl)amine has been found to reduce inflammation and oxidative stress in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3-fluorophenyl)(3-phenoxybenzyl)amine in lab experiments include its high potency and specificity for PKC inhibition. The compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, (3-fluorophenyl)(3-phenoxybenzyl)amine has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the research and development of (3-fluorophenyl)(3-phenoxybenzyl)amine. These include the optimization of the compound's pharmacokinetics and pharmacodynamics for clinical use, the development of new drugs based on the compound's structure, and the investigation of its potential applications in other diseases beyond cancer and Alzheimer's disease. Additionally, further research is needed to understand the compound's mechanism of action and potential side effects.
Conclusion:
In conclusion, (3-fluorophenyl)(3-phenoxybenzyl)amine is a promising chemical compound with potential applications in various scientific research fields. The compound's high potency and specificity for PKC inhibition make it an attractive candidate for the development of new drugs for cancer and other diseases. However, further research is needed to optimize its pharmacokinetics and pharmacodynamics and to investigate its potential applications in other diseases.
Métodos De Síntesis
The synthesis of (3-fluorophenyl)(3-phenoxybenzyl)amine involves the reaction of 3-phenoxybenzylamine and 3-fluorobenzaldehyde in the presence of a catalyst. This method has been optimized to produce high yields of the compound with minimal by-products. The purity of the compound can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
(3-fluorophenyl)(3-phenoxybenzyl)amine has been used in various scientific research applications. It has been found to be a potent inhibitor of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The compound has also been used as a ligand in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other diseases.
Propiedades
IUPAC Name |
3-fluoro-N-[(3-phenoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO/c20-16-7-5-8-17(13-16)21-14-15-6-4-11-19(12-15)22-18-9-2-1-3-10-18/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMDOQIYOHKGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5772693.png)
![N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B5772713.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5772727.png)

![5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B5772736.png)
![N-(2-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5772737.png)

![6-methyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772751.png)